4-Benzhydryl-6-benzylsulfanyl-2-methyl-1,2,4-triazine-3,5-dione
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Overview
Description
4-Benzhydryl-6-benzylsulfanyl-2-methyl-1,2,4-triazine-3,5-dione is a synthetic organic compound belonging to the triazine family This compound is characterized by its unique structure, which includes a triazine ring substituted with benzhydryl, benzylsulfanyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzhydryl-6-benzylsulfanyl-2-methyl-1,2,4-triazine-3,5-dione typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and carbonyl compounds, under acidic or basic conditions.
Introduction of Benzhydryl and Benzylsulfanyl Groups: The benzhydryl and benzylsulfanyl groups are introduced via nucleophilic substitution reactions. Benzhydryl chloride and benzyl mercaptan are common reagents used in these steps.
Methylation: The methyl group is introduced through alkylation reactions, often using methyl iodide or dimethyl sulfate as methylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Benzhydryl-6-benzylsulfanyl-2-methyl-1,2,4-triazine-3,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the benzylsulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in aprotic solvents.
Substitution: Nucleophiles such as amines, thiols
Properties
CAS No. |
20029-36-1 |
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Molecular Formula |
C24H21N3O2S |
Molecular Weight |
415.5 g/mol |
IUPAC Name |
4-benzhydryl-6-benzylsulfanyl-2-methyl-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C24H21N3O2S/c1-26-24(29)27(23(28)22(25-26)30-17-18-11-5-2-6-12-18)21(19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21H,17H2,1H3 |
InChI Key |
VDGUUAFCCIKHPG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N(C(=O)C(=N1)SCC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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